molecular formula C9H14O2 B3156664 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 83313-55-7

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No. B3156664
CAS RN: 83313-55-7
M. Wt: 154.21 g/mol
InChI Key: BWPDLOWPECZDAX-UHFFFAOYSA-N
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Description

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene is a chemical compound with the molecular formula C9H14O2 . It has a molecular weight of 154.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O2/c1-8-3-2-4-9(7-8)10-5-6-11-9/h3H,2,4-7H2,1H3 . The InChI key is BWPDLOWPECZDAX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 154.21 . It is recommended to be stored in a refrigerator .

Scientific Research Applications

Pharmacological Evaluation

  • Synthesis and Pharmacological Evaluation : 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene derivatives have been synthesized and evaluated for their potential as dopamine agonists. These compounds displayed significant dopamine agonist activity in certain assays, highlighting their potential in pharmacological research (Brubaker & Colley, 1986).

Chemical Communication in Insects

  • Role in Insect Communication : This compound has been identified in the frass of the fir bark beetle and influences the behavior of certain beetle species, such as the European Scolytidae and Nitidulidae. It has a distinct role in the chemical communication of these insects (Kohnle et al., 1992).

Chemical Synthesis and Reactions

  • Chemical Synthesis Studies : Researchers have explored various methods of synthesizing derivatives of this compound, contributing to the understanding of chemical reactions and synthesis techniques in organic chemistry. These studies offer insights into complex reaction mechanisms and synthesis strategies (Burge, Collins, & Reitze, 1983).

Organocatalytic Synthesis

  • Organocatalytic Enantioselective Synthesis : Research has been conducted on the organocatalytic enantioselective synthesis of bicyclic β-lactones, employing derivatives of this compound. This highlights its utility in creating complex organic molecules with potential pharmaceutical applications (Nguyen et al., 2012).

Insect Pheromones

  • Synthesis of Insect Pheromones : The compound has been used in the synthesis of specific stereoisomers of pheromones produced by bees, demonstrating its application in the study of insect behavior and communication (Mori & Ikunaka, 1984).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352, which provide guidance on measures to take to prevent and respond to exposure .

properties

IUPAC Name

7-methyl-1,4-dioxaspiro[4.5]dec-7-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-8-3-2-4-9(7-8)10-5-6-11-9/h3H,2,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPDLOWPECZDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-methyl-2-cyclohexenone (4 g, 36.36 mmol), toluenesulfonic acid (100 mg) and ethylene glycol (7 mL) in 100 mL of toluene is refluxed overnight and water formed is removed by Dean-Stark trap. The residue after concentration is chromatographed on silica gel (10% ethyl acetate/hexane) to give 3.36 g (62%) of 7-methyl-1,4-dioxa-spiro[4.5]dec-7-ene.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene

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